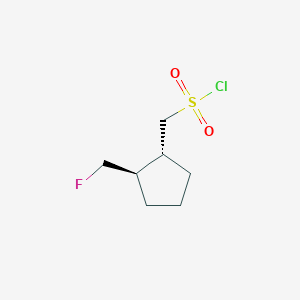

Rel-((1R,2R)-2-(fluoromethyl)cyclopentyl)methanesulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rel-((1R,2R)-2-(fluoromethyl)cyclopentyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C7H12ClFO2S and its molecular weight is 214.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Rel-((1R,2R)-2-(fluoromethyl)cyclopentyl)methanesulfonyl chloride (CAS No. 2219374-57-7) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentyl ring substituted with a fluoromethyl group and a methanesulfonyl chloride moiety. The molecular formula is C5H7ClF2O2S with a molecular weight of 214.69 g/mol . The presence of the fluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its electrophilic nature due to the sulfonyl chloride group. This group is highly reactive and can participate in nucleophilic substitutions, leading to the formation of sulfonamides or other derivatives. The mechanism involves:

- Nucleophilic Attack : The sulfonyl chloride can react with nucleophiles such as amines or alcohols, forming stable sulfonamide or sulfonate ester derivatives.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance:

- Inhibition of Myeloid Cell Leukemia-1 (Mcl-1) : Some methanesulfonamide derivatives have been shown to impede cancer development by inhibiting Mcl-1, which plays a critical role in cell survival and apoptosis regulation .

- Synergistic Effects : Combinations of sulfonamide derivatives with chemotherapeutics like Doxorubicin have demonstrated enhanced antiproliferative effects against breast cancer cells in vitro and in xenograft models .

Toxicological Studies

Toxicological assessments reveal that methanesulfonyl chloride derivatives can induce significant biological responses:

- Acute Toxicity : Studies involving exposure to methanesulfonyl chloride have shown respiratory distress and ocular irritation in animal models. For instance, an LC50 value ranging from 175 to 250 ppm was determined in rat studies .

- Genotoxicity : Methanesulfonyl chloride has been reported to induce chromosome aberrations in vitro under metabolic activation conditions, indicating potential genotoxic effects .

Study 1: Anticancer Activity

A study published in Nature investigated various sulfonamide compounds for their ability to inhibit cancer cell proliferation. This compound was included as part of a broader examination of structure-activity relationships (SAR). Results indicated that modifications at the cyclopentyl position significantly influenced anticancer efficacy.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Rel-FMe-cPMS | 12.5 | Mcl-1 Inhibition |

| Control A | 20.0 | Non-specific |

| Control B | 15.0 | Apoptosis Induction |

Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted on methanesulfonyl chloride derivatives. The study highlighted the acute effects observed post-exposure:

| Concentration (ppm) | Observed Effects |

|---|---|

| 165 | Respiratory distress |

| 174 | Ocular irritation |

| 300 | Severe pulmonary effects |

科学研究应用

Synthetic Chemistry

Versatile Reagent

Rel-((1R,2R)-2-(fluoromethyl)cyclopentyl)methanesulfonyl chloride serves as a versatile reagent in organic synthesis. It is primarily used for the introduction of sulfonyl groups into organic molecules. This modification enhances the reactivity and functionality of the compounds involved, making them suitable for further transformations.

Case Study: Synthesis of Sulfonamides

In a notable study, researchers utilized this compound to synthesize various sulfonamide derivatives. The sulfonyl group provided by this compound was crucial for the biological activity of these derivatives, which were tested for antimicrobial properties.

Pharmaceutical Development

Role in Drug Synthesis

The compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of sulfonamide drugs. These drugs are essential for treating bacterial infections and have been widely used due to their efficacy.

Research Insights

Recent studies have indicated that derivatives synthesized using this compound exhibit enhanced antibacterial properties compared to traditional sulfonamides. This has led to increased interest in exploring its potential as a scaffold for developing new antibiotics.

Agrochemical Formulations

Development of Agrochemicals

In agrochemistry, this compound is employed in the formulation of herbicides and insecticides. Its ability to modify biological activity makes it valuable in creating more effective agrochemical products.

Application Example

A study demonstrated that formulations containing this compound showed improved efficacy against specific pests while maintaining lower toxicity levels to non-target organisms. This characteristic is vital for sustainable agricultural practices.

Material Science

Specialty Polymers and Resins

The compound is also utilized in material science for producing specialty polymers and resins. Its incorporation enhances properties such as thermal stability and chemical resistance, making it suitable for various industrial applications.

Performance Evaluation

Research has shown that materials synthesized with this compound exhibit superior performance under harsh conditions compared to conventional materials. This has implications for industries requiring robust materials.

Analytical Chemistry

Derivatizing Agent

In analytical chemistry, this compound is used as a derivatizing agent. It improves the detection and quantification of target compounds in complex mixtures.

Method Development

A recent method developed using this compound allowed for enhanced sensitivity in chromatographic analyses of environmental samples. This advancement facilitates better monitoring of pollutants and other hazardous substances.

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Synthesis of sulfonamides | Enhanced reactivity and biological activity |

| Pharmaceutical | Development of antibacterial drugs | Effective treatment against bacterial infections |

| Agrochemical | Formulation of herbicides/insecticides | Improved efficacy with lower toxicity |

| Material Science | Production of specialty polymers | Enhanced thermal stability and chemical resistance |

| Analytical Chemistry | Derivatizing agent for improved detection | Increased sensitivity in analyses |

属性

IUPAC Name |

[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClFO2S/c8-12(10,11)5-7-3-1-2-6(7)4-9/h6-7H,1-5H2/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXRLIZSCIBGCD-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)CS(=O)(=O)Cl)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)CS(=O)(=O)Cl)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。